![molecular formula C14H27N3O3 B3027372 (R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate CAS No. 1286209-14-0](/img/structure/B3027372.png)
(R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate
Descripción general
Descripción
“®-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . A method for synthesizing ®-3-amino-piperidine by adopting a transaminase method has been reported . This method involves transforming nitrogen-protected 3-piperidone into nitrogen-protected ®-3-amino-piperidine by transaminase reaction under the existence of an amino donor and transaminase .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “®-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate” would require further investigation.Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Mecanismo De Acción
(R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate is a selective and reversible inhibitor of BTK, which is a key component of BCR signaling. BTK is involved in the activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are important for the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent and selective inhibitory activity against BTK in biochemical assays. In preclinical studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell lines and primary CLL cells. This compound has also demonstrated synergistic effects with other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate has several advantages for lab experiments, including its potent and selective inhibitory activity against BTK, its ability to induce apoptosis in B-cells, and its synergistic effects with other anti-cancer agents. However, this compound also has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the development and application of (R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies, such as CLL, MCL, and DLBCL.
2. Combination therapy studies to evaluate the synergistic effects of this compound with other anti-cancer agents, such as venetoclax and ibrutinib.
3. Studies to identify biomarkers of response to this compound, which could help to identify patients who are most likely to benefit from treatment.
4. Development of more potent and selective BTK inhibitors, which could potentially overcome some of the limitations of this compound.
5. Studies to evaluate the potential of this compound in other B-cell disorders, such as autoimmune diseases and allergic disorders.
Aplicaciones Científicas De Investigación
(R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including CLL, MCL, and DLBCL. In preclinical studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell lines and primary CLL cells. This compound has also demonstrated synergistic effects with other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL.
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)15-12(18)16-11-7-6-8-17(9-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H2,15,16,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDQJHDMEMEMKM-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111638 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[[(1-methylethyl)amino]carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286209-14-0 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[[(1-methylethyl)amino]carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[[(1-methylethyl)amino]carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



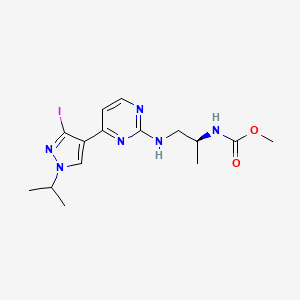
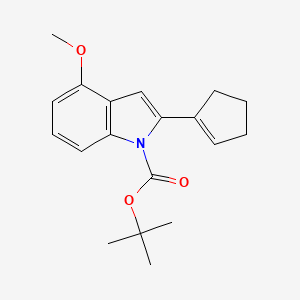


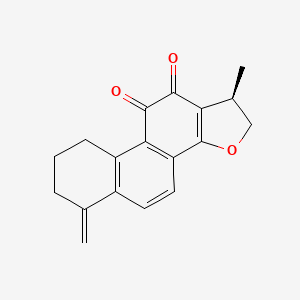
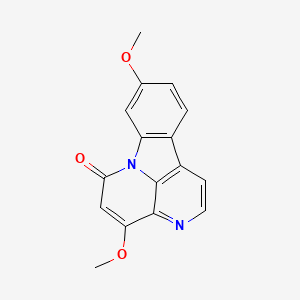
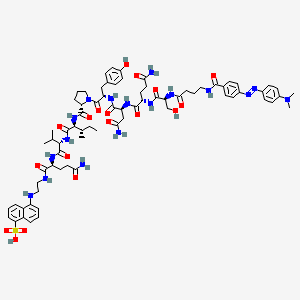

![1H-Imidazole-1-ethanol, 2-(4-bromo-2-fluorophenyl)-4-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B3027305.png)
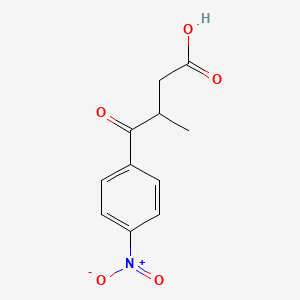

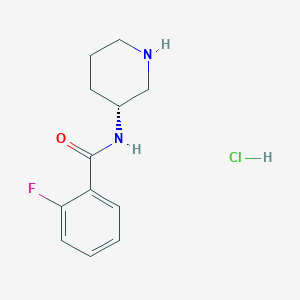
![(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate](/img/structure/B3027311.png)
